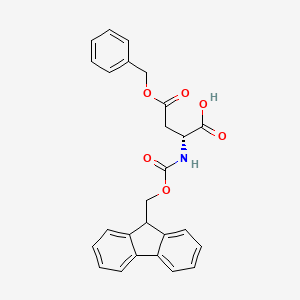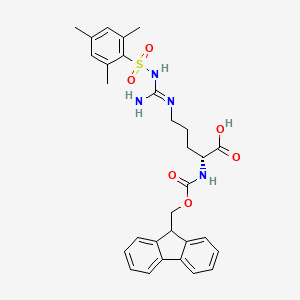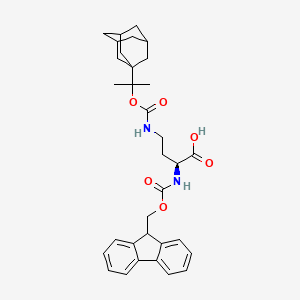
(2S,3S)-Fmoc-abu(3-n3)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S)-Fmoc-abu(3-n3)-oh is a derivative of amino acids, specifically designed for use in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The (2S,3S) configuration indicates the stereochemistry of the molecule, which is crucial for its biological activity and interaction with other molecules.
Aplicaciones Científicas De Investigación
(2S,3S)-Fmoc-abu(3-n3)-oh is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
Target of Action
The primary target of the compound “(2S,3S)-Fmoc-abu(3-n3)-oh”, also known as “(2s,3s)-2-(fmoc-amino)-3-azidobutanoic acid”, are peptides and proteins . This compound is incorporated into these macromolecules, allowing for further selective modifications .
Mode of Action
The compound interacts with its targets (peptides and proteins) through a process known as Staudinger ligation or Click-chemistry . These are powerful tools for modifying proteins and peptides, allowing for the introduction of a wide variety of functional groups .
Result of Action
The result of the compound’s action is the modification of proteins and peptides, which can lead to changes in their function, stability, and interactions with other molecules . The exact molecular and cellular effects would depend on the specific proteins and peptides that are modified.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is noted to be high at room temperature , suggesting that temperature could influence its efficacy. Other factors such as pH and the presence of other chemicals could also potentially impact its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Fmoc-abu(3-n3)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with sodium azide in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-Fmoc-abu(3-n3)-oh undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Coupling Reactions: The Fmoc-protected amino group can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Chloride: Used for protecting the amino group.
Sodium Azide: Used for introducing the azido group.
Triphenylphosphine: Used for reducing the azido group.
DIC and HOBt: Used for coupling reactions in peptide synthesis.
Major Products Formed
Fmoc-Protected Peptides: Formed through coupling reactions with other amino acids.
Amine Derivatives: Formed through reduction of the azido group.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-Fmoc-abu(3-n3)-oh: Contains an azido group and Fmoc protection.
(2S,3S)-Fmoc-abu(3-nh2)-oh: Similar structure but with an amine group instead of an azido group.
(2S,3S)-Boc-abu(3-n3)-oh: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the azido functional group. This allows for selective modifications and versatile applications in peptide synthesis, making it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-GTNSWQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














